![molecular formula C15H15BrN2O4S B5534936 N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B5534936.png)
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzenesulfonamide
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Overview
Description
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This particular compound is characterized by the presence of a bromine atom and two methoxy groups on the phenyl ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzenesulfonamide typically involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with benzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit carbonic anhydrase enzymes, which play a crucial role in maintaining pH balance in cells. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]benzenesulfonamide
- N-[(E)-(3-chlorophenyl)methylideneamino]benzenesulfonamide
- 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzenesulfonamide is unique due to the presence of both bromine and methoxy groups on the phenyl ring. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-21-14-9-11(8-13(16)15(14)22-2)10-17-18-23(19,20)12-6-4-3-5-7-12/h3-10,18H,1-2H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAMXRQXPZXCTA-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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